

Technical Guide: Characterization of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

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Compound of Interest

Compound Name: 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B112972

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental characterization data for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine is not readily available in published literature. The following guide provides a comprehensive overview of the expected characterization data and experimental protocols based on established knowledge of structurally similar 5-substituted-1,3,4-thiadiazol-2-ylamine derivatives.

Compound Profile

Property	Value	Source
IUPAC Name	5-Benzhydryl-1,3,4-thiadiazol-2-amine	N/A
CAS Number	74801-72-2	[1][2]
Molecular Formula	C ₁₅ H ₁₃ N ₃ S	[1]
Molecular Weight	267.4 g/mol	[1]
Purity	≥95% (Commercially available)	[1]
Physical Appearance	Expected to be a solid	N/A

Spectroscopic and Analytical Data (Representative)

The following tables summarize the expected spectroscopic data for 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine based on the analysis of analogous compounds.

Table 2.1: Representative ^1H NMR Spectral Data of 5-Substituted-1,3,4-thiadiazol-2-amines in DMSO-d_6

Functional Group	Chemical Shift (δ , ppm)	Multiplicity	Representative Compound
NH_2 (Amine)	~ 7.4	s (broad)	5-Phenyl-1,3,4-thiadiazol-2-amine[3]
Ar-H (Aromatic)	$\sim 7.2 - 8.0$	m	5-Aryl-1,3,4-thiadiazole derivatives[4]
CH (Benzhydryl)	Not Available	s	N/A

Table 2.2: Representative ^{13}C NMR Spectral Data of 5-Substituted-1,3,4-thiadiazol-2-amines in DMSO-d_6

Carbon Atom	Chemical Shift (δ , ppm)	Representative Compound
C-2 (Thiadiazole)	~ 168	5-Phenyl-1,3,4-thiadiazol-2-amine[3]
C-5 (Thiadiazole)	~ 156	5-Phenyl-1,3,4-thiadiazol-2-amine[3]
Aromatic Carbons	$\sim 126 - 131$	5-Phenyl-1,3,4-thiadiazol-2-amine[3]
Benzhydryl Carbon	Not Available	N/A

Table 2.3: Representative FT-IR Spectral Data of 5-Substituted-1,3,4-thiadiazol-2-amines

Functional Group	Wavenumber (cm ⁻¹)	Vibration Mode	Representative Compound
N-H	3250 - 3350	Stretching	5-Phenyl-1,3,4-thiadiazol-2-amine[3]
C-H (Aromatic)	3000 - 3100	Stretching	5-Aryl-1,3,4-thiadiazole derivatives[4]
C=N (Thiadiazole)	~1630	Stretching	5-Phenyl-1,3,4-thiadiazol-2-amine[3]
C-S (Thiadiazole)	~700	Stretching	5-Aryl-1,3,4-thiadiazole derivatives[4]

Table 2.4: Representative Mass Spectrometry Data

Ion	m/z	Representative Compound
[M] ⁺	177	5-Phenyl-1,3,4-thiadiazol-2-amine[5]

Experimental Protocols

The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is well-established in the literature. The most common method involves the cyclization of a carboxylic acid with thiosemicarbazide.

3.1. Proposed Synthesis of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine

This protocol is adapted from general methods for the synthesis of similar compounds.[4][6]

Reaction Scheme:

Materials:

- Diphenylacetic acid

- Thiosemicarbazide
- Phosphorus oxychloride (POCl_3) or Polyphosphate ester (PPE) as dehydrating agent[5][7]
- Ice-cold water
- Ammonia solution or Sodium bicarbonate for neutralization
- Ethanol or Tetrahydrofuran (THF) for recrystallization

Procedure:

- In a round-bottom flask, combine equimolar amounts of diphenylacetic acid and thiosemicarbazide.
- Cool the mixture in an ice bath.
- Slowly add the dehydrating agent (e.g., 3 molar equivalents of POCl_3) dropwise while stirring.[4]
- After the addition is complete, reflux the mixture for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the flask to room temperature.
- Carefully pour the reaction mixture into ice-cold water with vigorous stirring.
- Neutralize the mixture with an ammonia solution or sodium bicarbonate until a precipitate forms.
- Filter the crude product, wash it with water, and dry it.
- Recrystallize the crude product from a suitable solvent like ethanol or THF to obtain the pure 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine.

3.2. Characterization Methods

- Melting Point: Determined using a standard melting point apparatus.

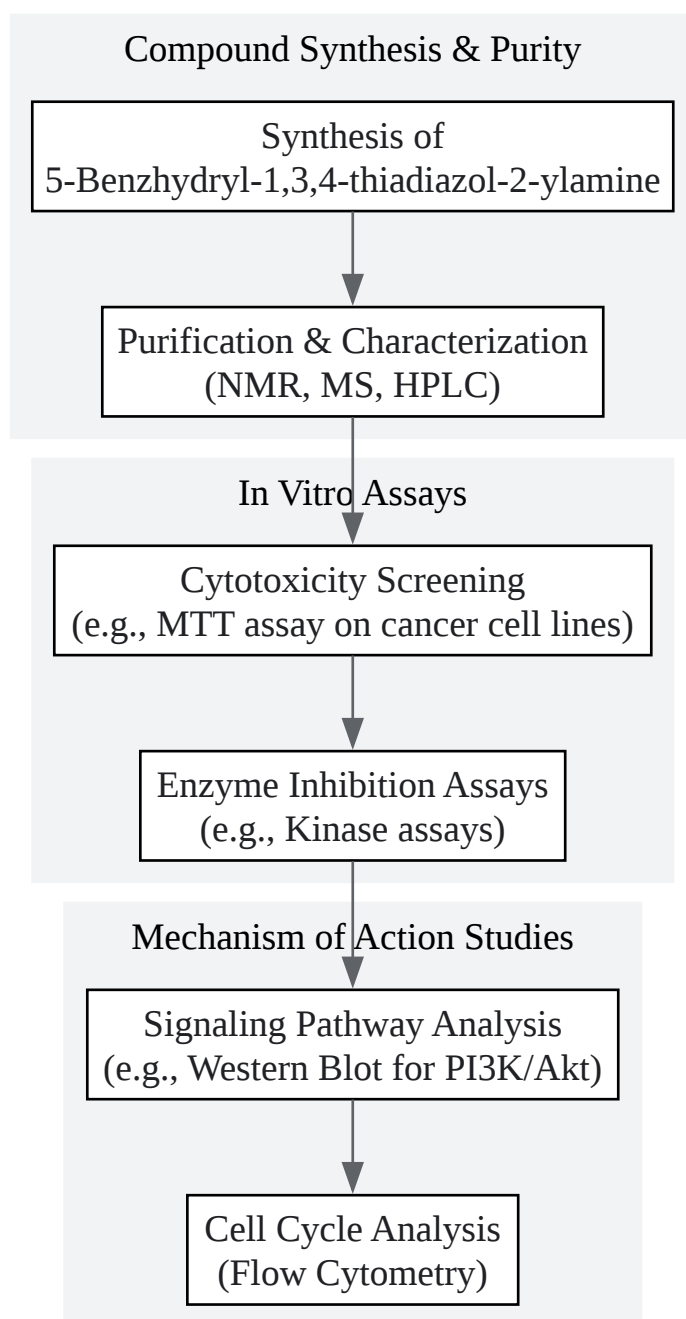
- FT-IR Spectroscopy: Spectra are typically recorded on a spectrophotometer using KBr pellets.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO- d_6 , with Tetramethylsilane (TMS) as the internal standard.[8]
- Mass Spectrometry: Mass spectra are obtained using an appropriate mass spectrometer to confirm the molecular weight.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 5-Benzhydryl-1,3,4-thiadiazol-2-ylamine has not been reported, the 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] Many 1,3,4-thiadiazole derivatives have been shown to exert their effects by modulating key signaling pathways involved in cell growth and survival.[11]

One such critical pathway is the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[12] Inhibition of this pathway is a common mechanism of action for anticancer agents.

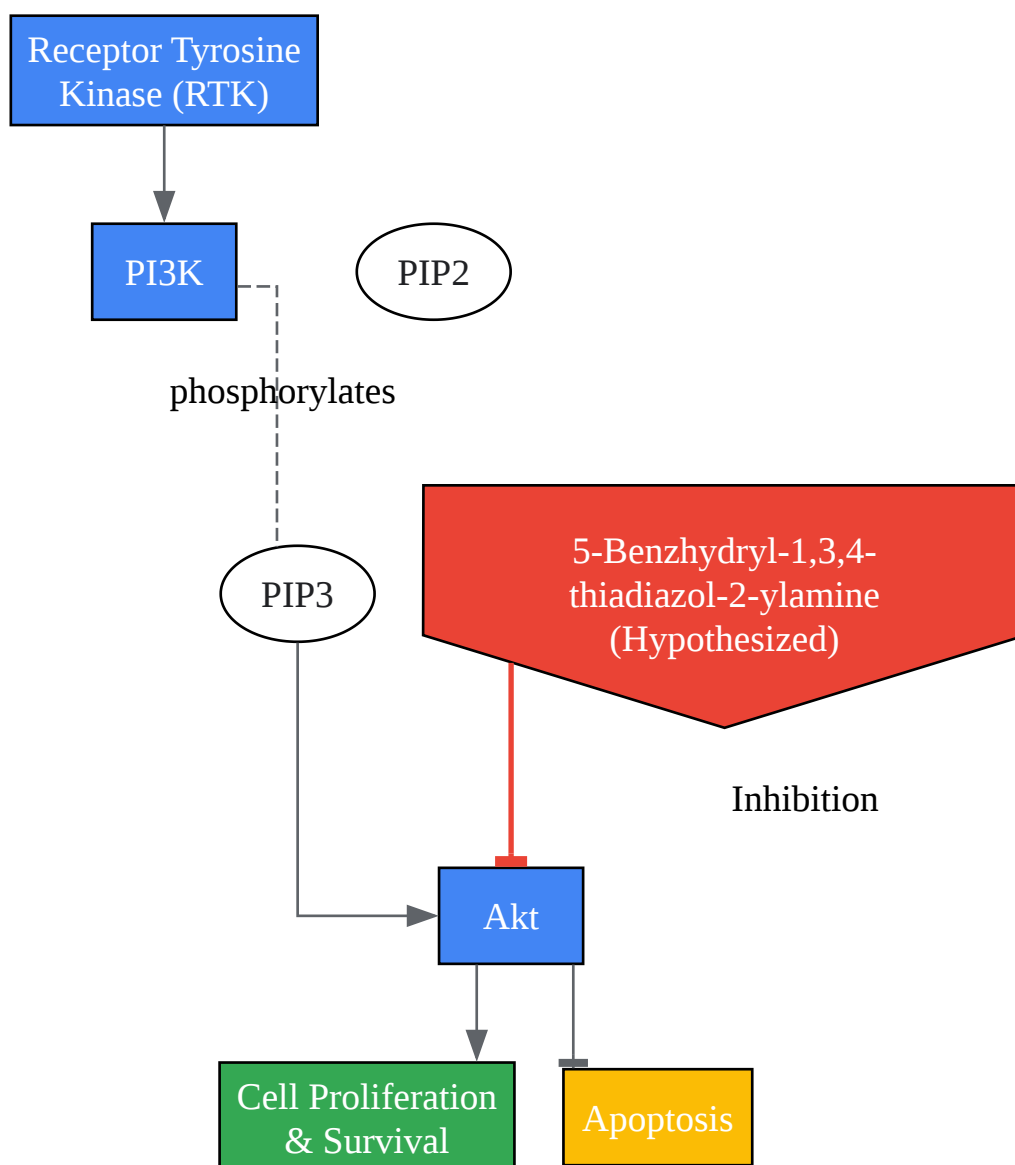
Experimental Workflow for Biological Activity Screening



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Caption: A typical experimental workflow for the synthesis and biological evaluation of a novel thiadiazole derivative.

Potential PI3K/Akt Signaling Pathway Inhibition by Thiadiazole Derivatives



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